Ethyl 2-(2,4,5-trifluorophenyl)acetate
Description
Significance and Context within Fluorinated Organic Compounds Research
The field of organofluorine chemistry has expanded significantly since the first such compounds were synthesized in the early 20th century. numberanalytics.com Fluorine's unique properties, including its high electronegativity and small atomic size, allow it to form strong bonds with carbon, which can profoundly influence the physical, chemical, and biological characteristics of organic molecules. numberanalytics.comnih.gov The introduction of fluorine into a compound can enhance its metabolic stability, bioavailability, and potency, making it a critical tool in drug design and development. numberanalytics.comresearchgate.net It is estimated that approximately 20-30% of all pharmaceutical products contain at least one fluorine atom. numberanalytics.com
The carbon-fluorine (C-F) bond is the strongest covalent bond in organic chemistry, which often increases the metabolic stability of pharmaceuticals containing it. nih.govacs.org Furthermore, fluorine's high electronegativity can alter a molecule's lipophilicity, which affects its ability to permeate biological membranes. nih.govacs.org Ethyl 2-(2,4,5-trifluorophenyl)acetate is situated within this context as a key intermediate, providing a trifluorinated phenyl motif that is incorporated into more complex target molecules to leverage these beneficial properties. Its parent acid, 2,4,5-Trifluorophenylacetic acid, is notably used as an additive to enhance the efficiency and stability of perovskite solar cells and is a precursor in the synthesis of the anti-diabetic medication sitagliptin. ossila.com
Historical Overview of Research on Phenylacetate (B1230308) Esters
Phenylacetic acid and its esters, known as phenylacetates, have long been recognized in the field of organic chemistry. wikipedia.org Phenylacetic acid itself is a natural substance found in fruits and is an active auxin, a type of plant hormone. wikipedia.org Its esters, such as methyl phenylacetate and ethyl phenylacetate, are known for their strong, pleasant odors, resembling honey, which has led to their extensive use in the perfume and flavor industries. wikipedia.orgwikipedia.org
Historically, the synthesis of phenylacetate esters has been a fundamental transformation in organic chemistry. Common methods include the Fischer esterification of phenylacetic acid with an alcohol in the presence of an acid catalyst, or the treatment of benzyl (B1604629) cyanide with an alcohol and a strong acid. orgsyn.orgwikipedia.org Beyond their use as fragrances, phenylacetate derivatives are crucial intermediates in the production of various pharmaceuticals. For instance, phenylacetic acid is a key precursor in the synthesis of penicillin G and the non-steroidal anti-inflammatory drug diclofenac. wikipedia.org This history of utility in diverse applications underscores the established importance of the phenylacetate scaffold in synthetic chemistry.
Positioning of this compound within the Trifluorophenyl Derivatives Landscape
The trifluorophenyl group is a distinctive and powerful substituent used in medicinal chemistry to fine-tune the properties of drug candidates. researchgate.net The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the aromatic ring. mdpi.com This modification can enhance a molecule's metabolic stability, improve its lipophilicity, and increase its binding affinity to biological targets. researchgate.netmdpi.com
This compound is a specific isomer within the broader class of trifluorophenyl derivatives. The 2,4,5-substitution pattern provides a unique distribution of electron density and steric bulk compared to other trifluorinated analogues. This specific arrangement is critical in the synthesis of certain active pharmaceutical ingredients. For example, the parent compound, 2,4,5-trifluorophenylacetic acid, is a key intermediate for the synthesis of Sitagliptin, an important anti-diabetic medication. ossila.comgoogle.com The utility of this specific substitution pattern makes this compound a valuable and sought-after building block for creating complex molecules with precisely tailored pharmacological profiles. atomfair.com
Chemical Properties of this compound
| Property | Value |
| CAS Number | 1256470-41-3 oakwoodchemical.com |
| Molecular Formula | C10H9F3O2 oakwoodchemical.com |
| Molecular Weight | 218.18 g/mol oakwoodchemical.com |
| Purity | >95% atomfair.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,4,5-trifluorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-10(14)4-6-3-8(12)9(13)5-7(6)11/h3,5H,2,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCOSMGZZNULDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 2 2,4,5 Trifluorophenyl Acetate and Its Key Precursors
Strategies for the Preparation of 2,4,5-Trifluorophenylacetic Acid
The generation of 2,4,5-trifluorophenylacetic acid can be achieved through several distinct chemical pathways, each starting from different fluorinated benzene (B151609) derivatives. The choice of route often depends on the availability of starting materials, reaction scalability, and economic viability.
While direct routes from 1,2,4,5-tetrafluorobenzene (B1209435) are less commonly detailed, processes starting with the structurally similar 1,2,4-trifluorobenzene (B1293510) are well-documented and provide a key pathway to the target acid. One prominent method involves a Friedel-Crafts acylation reaction. justia.com In this process, 1,2,4-trifluorobenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362). justia.com This reaction forms an intermediate, 2-chloro-1-(2,4,5-trifluorophenyl)ethanone, which can then be further processed to yield 2,4,5-trifluorophenylacetic acid. justia.comgoogle.com
Another approach involves the reaction of 1,2,4-trifluorobenzene with dichloromethane (B109758) under pressure and elevated temperatures. chemicalbook.com This method can also serve as a pathway to the desired phenylacetic acid structure.
Table 1: Synthesis Routes from 1,2,4-Trifluorobenzene
| Method | Key Reagents | Catalyst | Typical Conditions | Reference |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 1,2,4-trifluorobenzene, Chloroacetyl chloride | Aluminum trichloride (AlCl₃) | Stirred at 70°C for 16 hours. | justia.com |
| Reaction with Dichloromethane | 1,2,4-trifluorobenzene, Dichloromethane | Not specified | 6-142°C; 2280-5320 Torr pressure for ~6 hours. | chemicalbook.com |
The halogenated starting material 2,4,5-trifluorobromobenzene offers a versatile entry point for synthesis. One strategy involves the formation of an organometallic intermediate, specifically a Grignard reagent. researchgate.net This is achieved through a Grignard exchange reaction where 2,4,5-trifluorobromobenzene reacts with another Grignard reagent, such as ethylmagnesium bromide, to produce 2,4,5-trifluorophenylmagnesium bromide. researchgate.net This highly reactive intermediate can then undergo carboxylation by reacting with carbon dioxide to introduce the carboxylic acid group. While this specific sequence is reported for producing 2,4,5-trifluorobenzoic acid, similar principles can be adapted for phenylacetic acid synthesis through coupling with a two-carbon synthon. researchgate.net
Carbonylation reactions represent another important industrial technique. For instance, related compounds like 2,4,5-trifluorobenzyl chloride can be directly carbonylated using carbon monoxide in the presence of a suitable catalyst, such as a cobalt tetracarbonyl salt, to produce 2,4,5-trifluorophenylacetic acid. google.com This highlights the utility of carbonylation in forming the acetic acid moiety from a corresponding halide.
A direct and efficient route to 2,4,5-trifluorophenylacetic acid utilizes 2,4,5-trifluorobenzyl chloride (or bromide) as the starting material. google.com This method involves the preparation of a Grignard reagent by reacting the benzyl (B1604629) halide with magnesium metal in an anhydrous organic solvent like THF. google.comgoogleapis.com The resulting 2,4,5-trifluorobenzylmagnesium chloride is a potent nucleophile.
This Grignard reagent is then reacted with carbon dioxide, which serves as the carbon source for the carboxyl group. google.com The initial product is a magnesium salt of the carboxylic acid, which upon acidification (e.g., with HCl) and extraction, yields the final 2,4,5-trifluorophenylacetic acid. google.comgoogleapis.com This method is noted for its relatively short synthetic route, mild reaction conditions, and the use of readily available and inexpensive carbon dioxide. google.com
Table 2: Grignard Route from 2,4,5-Trifluorobenzyl Halide
| Step | Key Reagents | Solvent | Key Intermediate | Reference |
|---|---|---|---|---|
| Grignard Formation | 2,4,5-trifluorobenzyl chloride, Magnesium metal | Anhydrous organic solvent (e.g., THF) | 2,4,5-trifluorobenzylmagnesium chloride | google.com |
| Carboxylation | Grignard reagent, Carbon dioxide (CO₂) | - | 2,4,5-trifluorophenylacetate salt | google.com |
| Acidification | Acid salt, Strong acid (e.g., HCl) | - | 2,4,5-trifluorophenylacetic acid | google.com |
Aryl diazonium salts are highly versatile intermediates in organic synthesis that allow for the introduction of a wide variety of functional groups onto an aromatic ring. lkouniv.ac.inlibretexts.org A plausible, though less direct, pathway to 2,4,5-trifluorophenylacetic acid could begin with the diazotization of 2,4,5-trifluoroaniline. This reaction is typically carried out by treating the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–10 °C). libretexts.orgwikipedia.org
The resulting 2,4,5-trifluorobenzene diazonium salt is a reactive intermediate. libretexts.org To form the arylacetic acid, a two-carbon chain must be introduced. One potential method is a Sandmeyer-type reaction, which uses copper salts to catalyze the displacement of the diazonium group. libretexts.orgyoutube.com For instance, reaction with copper(I) cyanide would yield 2,4,5-trifluorobenzonitrile. The nitrile group can then be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which in this case would be 2,4,5-trifluorobenzoic acid. To achieve the phenylacetic acid, a more complex multi-step sequence involving the introduction of a -CH₂CN group would be necessary, making this pathway more synthetically demanding than others.
For industrial production, synthesis routes are evaluated based on cost, safety, efficiency, and environmental impact. Several of the described methods have features that make them amenable to large-scale manufacturing.
Grignard Synthesis from Benzyl Halide: This route is considered advantageous due to its short pathway, mild conditions, and high product purity. google.com The use of carbon dioxide as a C1 source is both economical and environmentally friendly, repurposing a greenhouse gas. google.com These factors make it highly suitable for industrialization.
Friedel-Crafts Acylation: The process starting from 1,2,4-trifluorobenzene is noted for utilizing low-cost industrial reactions. google.com However, it may involve multiple steps and the use of strong Lewis acids, which can present challenges in handling and waste disposal.
Carbonylation Reactions: While direct carbonylation with carbon monoxide is a powerful tool for forming carboxylic acids, it requires handling a highly toxic gas under pressure, necessitating specialized equipment and stringent safety protocols. google.com
The choice of an industrial process often involves a trade-off between the cost of raw materials, the complexity of the synthesis, and the capital investment required for safe operation.
Esterification Methods for Ethyl 2-(2,4,5-trifluorophenyl)acetate
The final step in the synthesis of the target compound is the conversion of 2,4,5-trifluorophenylacetic acid to its ethyl ester. This is typically achieved through a process known as Fischer esterification. hillpublisher.com The reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.
Concentrated sulfuric acid is a commonly used catalyst for this transformation. hillpublisher.com The reaction is a reversible equilibrium, and to drive it towards the product side, an excess of one reactant (usually the alcohol, which is less expensive) is used, and/or the water formed during the reaction is removed. The crude ester is then purified through washing steps, typically with a sodium bicarbonate solution to remove unreacted acid and a brine solution, followed by drying and distillation to obtain the pure this compound. hillpublisher.com
Table 3: Typical Fischer Esterification Parameters
| Parameter | Description | Purpose | Reference |
|---|---|---|---|
| Reactants | 2,4,5-Trifluorophenylacetic acid, Ethanol | Forms the ester and water. | hillpublisher.com |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) | Protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. | hillpublisher.com |
| Temperature | Heating to reflux (approx. 80-85°C). | Increases the reaction rate. | hillpublisher.com |
| Work-up | Washing with NaHCO₃(aq), drying, distillation. | Neutralizes acid, removes water, and purifies the final product. | hillpublisher.com |
Direct esterification of 2,4,5-trifluorophenylacetic acid with ethanol
A fundamental and straightforward method for preparing this compound is the direct Fischer esterification of 2,4,5-trifluorophenylacetic acid. This classic reaction involves heating the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The equilibrium of the reaction is driven towards the formation of the ethyl ester by using ethanol as the solvent, ensuring a high concentration of the alcohol reactant. The process is a standard procedure in organic synthesis for converting carboxylic acids to their corresponding esters.
| Reaction Component | Role | Example |
| Carboxylic Acid | Substrate | 2,4,5-Trifluorophenylacetic acid |
| Alcohol | Reagent & Solvent | Ethanol |
| Catalyst | Acid Catalyst | Concentrated Sulfuric Acid (H₂SO₄) |
| Condition | Thermal | Reflux |
Catalytic methodologies in ester synthesis
Modern synthetic chemistry employs a variety of catalysts to improve the efficiency, selectivity, and environmental friendliness of esterification reactions. For the synthesis of ethyl esters, including this compound, several catalytic systems can be utilized.
Heteropoly acids, such as silicotungstic acid, are effective catalysts due to their strong acidity, stable structure, and high activity. e3s-conferences.org They are considered environmentally benign as they are less corrosive and produce minimal pollution. e3s-conferences.org Another approach involves using strong-acid cation exchange resins. chemicalbook.com These solid-phase catalysts simplify the post-reaction workup, as they can be easily removed by filtration. For the esterification of cyanoacetic acid with ethanol, a mixed catalyst system of silicotungstic acid and p-toluenesulfonic acid has been investigated to optimize reaction conditions. e3s-conferences.org
| Catalyst Type | Example | Key Advantages |
| Heteropoly Acid | Silicotungstic Acid | High acidity, stable structure, low pollution. e3s-conferences.org |
| Solid Acid Catalyst | Strong-acid cation exchange resin | Easy separation, reusability. chemicalbook.com |
| Mixed Catalyst System | Silicotungstic acid & p-toluenesulfonic acid | Potential for process optimization. e3s-conferences.org |
One-pot dehydrohalogenation and alkoxylation approaches to ethyl phenylacetates
A multi-step, one-pot synthesis provides an alternative route to this compound starting from 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone. google.com This process involves the reaction of the starting chloroethanone derivative with a base, such as potassium hydroxide (B78521) (KOH), in a suitable organic solvent like toluene, in the presence of ethanol. google.com The reaction proceeds through the formation of intermediates, ultimately yielding the desired ethyl ester. google.com In one documented procedure, this reaction was stirred under an argon atmosphere at 80°C for 4 hours. google.com Gas chromatography analysis of the resulting mixture confirmed the formation of this compound with a molar formation of 41%. google.com
| Starting Material | Reagents | Solvent | Temperature | Product | Molar Formation (%) |
| 2-Chloro-1-(2,4,5-trifluorophenyl)ethanone | Ethanol (EtOH), Potassium Hydroxide (KOH) | Toluene | 80°C | This compound | 41 |
Synthesis of Related Intermediates and their Role in the Compound's Production
The production of this compound can also be approached through the synthesis and subsequent transformation of key chemical intermediates. These precursors are crucial as they provide alternative pathways that can offer advantages in terms of yield, purity, or scalability.
Preparation of Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate and its transformation
Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate is a valuable intermediate whose general synthetic framework is based on the reactivity of ethyl cyanoacetate (B8463686). wikipedia.orgchemprob.org Ethyl cyanoacetate is a versatile building block in organic synthesis due to its active methylene (B1212753) group, positioned between the nitrile and the ester functionalities. wikipedia.org The synthesis of the trifluorophenyl derivative would typically involve the alkylation of ethyl cyanoacetate with a suitable 2,4,5-trifluorobenzyl halide.
The transformation of this cyano-ester intermediate into the target phenylacetic acid derivative involves a two-step process. First, the compound undergoes hydrolysis, typically under acidic or basic conditions, which converts the nitrile group to a carboxylic acid and the ester group to its corresponding acid. This results in a substituted malonic acid. Second, the resulting dicarboxylic acid is heated, leading to decarboxylation (loss of CO₂) to yield 2,4,5-trifluorophenylacetic acid. This acid can then be esterified with ethanol as described previously to produce this compound.
Routes to 4-(2,4,5-trifluorophenyl)-ethyl 3-oxobutanoate as a related intermediate
The β-keto ester, 4-(2,4,5-trifluorophenyl)-ethyl 3-oxobutanoate, serves as another important precursor. A documented method for its preparation involves a Reformatsky-type reaction. google.comgoogle.com This synthesis starts with 2,4,5-trifluorophenylacetonitrile, which is reacted with ethyl bromoacetate (B1195939) and zinc in tetrahydrofuran (B95107) (THF). google.comgoogle.com The reaction is typically conducted at a temperature between 25-35°C. google.com This process yields the desired intermediate, which can then be further processed. google.comgoogle.com This synthetic route is noted for using readily available materials and offering relatively high yields and stable product quality, making it a viable option for industrial applications. google.com
| Starting Material | Reagents | Solvent | Temperature | Product |
| 2,4,5-Trifluorophenylacetonitrile | Ethyl bromoacetate, Zinc (Zn) | Tetrahydrofuran (THF) | 25-35°C | 4-(2,4,5-trifluorophenyl)-ethyl 3-oxobutanoate |
Chemical Reactivity and Transformation Pathways of Ethyl 2 2,4,5 Trifluorophenyl Acetate
Reactions of the Ester Moiety
The ester group in ethyl 2-(2,4,5-trifluorophenyl)acetate is susceptible to a variety of transformations common to carboxylic acid esters.
Hydrolysis reactions and their kinetics
The hydrolysis of an ester, such as this compound, involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be catalyzed by either an acid or a base.
Under basic conditions, often referred to as saponification, the reaction is effectively irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt. wikipedia.org The kinetics of alkaline hydrolysis of esters like ethyl acetate (B1210297) are typically second-order, being first-order with respect to both the ester and the hydroxide (B78521) ion. uv.esresearchgate.net The rate of this reaction is influenced by factors such as temperature, concentration of reactants, and the solvent used. researchgate.net
Acid-catalyzed hydrolysis, in contrast, is a reversible process that reaches equilibrium. wikipedia.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
For sterically hindered or electronically modified esters, such as those with a perfluorinated phenyl group, hydrolysis can be more complex. For instance, the hydrolysis of the structurally related diethyl 2-(perfluorophenyl)malonate has been shown to be challenging under both acidic and basic conditions at ambient temperatures. beilstein-journals.org At elevated temperatures under harsh basic conditions, it decomposes into a mixture of products, with 2-(perfluorophenyl)acetic acid being the major component. Vigorous hydrolysis using a mixture of aqueous hydrobromic acid and acetic acid at reflux can lead to the formation of 2-(perfluorophenyl)acetic acid in good yield, a process that also involves decarboxylation. beilstein-journals.org
Table 1: General Conditions for Ester Hydrolysis
| Catalyst | Reagents | Products | Reaction Type |
|---|---|---|---|
| Acid (e.g., H₂SO₄, HCl) | Water | Carboxylic acid, Alcohol | Reversible |
Reduction transformations of the ester group
The ester functionality of this compound can be reduced to either an aldehyde or an alcohol, depending on the reducing agent and reaction conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce the ester to the corresponding primary alcohol, 2-(2,4,5-trifluorophenyl)ethanol. This is a common and efficient transformation for esters.
A more controlled reduction to the aldehyde, 2-(2,4,5-trifluorophenyl)acetaldehyde, can be achieved using less reactive hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBALH) is a frequently used reagent for this purpose. cmu.edu The reaction is generally performed at temperatures around -78 °C to prevent over-reduction to the alcohol. An optimized protocol for the DIBALH reductive acetylation of acyclic esters has been described, which converts esters into α-acetoxy ethers. cmu.edu These intermediates can then be further transformed.
In the context of synthesizing intermediates for pharmaceuticals like Sitagliptin, stereoselective reduction of related β-keto esters is a crucial step. google.com For example, a mixture of 3-tert-butoxycarbonylamino-4-(2,4,5-trifluorophenyl)but-2-enoic acid methyl ester can be hydrogenated using a ruthenium catalyst with a chiral ligand like (S)-BINAP to produce the corresponding saturated ester with enantiomeric excess. google.com
Table 2: Common Reducing Agents for Esters and Their Products
| Reducing Agent | Product |
|---|---|
| Lithium aluminum hydride (LiAlH₄) | Primary alcohol |
| Diisobutylaluminium hydride (DIBALH) at low temp. | Aldehyde |
Transesterification reactions
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com
In an acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by an alcohol molecule. scielo.br To drive the reaction to completion, it is common to use a large excess of the reactant alcohol, which can also serve as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide ion on the ester's carbonyl carbon. masterorganicchemistry.com This method is often faster than the acid-catalyzed counterpart. However, the base can also promote saponification if water is present.
For this compound, reaction with an alcohol such as methanol (B129727) in the presence of an acid or base catalyst would yield mthis compound and ethanol (B145695). The equilibrium can be shifted towards the desired product by removing one of the products, for example, by distillation of the lower-boiling alcohol. biofueljournal.com Transesterification is a valuable reaction when the parent carboxylic acid is highly reactive or difficult to separate. researchgate.net
Reactivity of the Trifluorophenyl Ring
The 2,4,5-trifluorophenyl group exhibits reactivity that is significantly different from that of a non-fluorinated benzene (B151609) ring. The three strongly electron-withdrawing fluorine atoms have a profound influence on the electron density of the aromatic ring.
Electrophilic aromatic substitution considerations
Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic compounds. wikipedia.org However, the rate and regioselectivity of these reactions are heavily influenced by the substituents present on the aromatic ring. Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing. wikipedia.org
The fluorine atoms on the phenyl ring of this compound are deactivating groups due to their strong inductive electron-withdrawing effect. wikipedia.org This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. Consequently, electrophilic aromatic substitution reactions on this compound would require harsher conditions compared to benzene.
While halogens are generally ortho-, para-directing due to the ability of their lone pairs to donate electron density through resonance, the strong inductive effect of multiple fluorine atoms significantly deactivates the ring. Any potential electrophilic attack would be directed to the positions least deactivated by the fluorine atoms.
Table 3: Effect of Substituents on Electrophilic Aromatic Substitution
| Substituent Type | Effect on Reactivity | Directing Effect | Example |
|---|---|---|---|
| Activating | Increases rate | Ortho, Para | -CH₃, -OH |
| Deactivating | Decreases rate | Meta (most) | -NO₂, -CF₃ |
Nucleophilic aromatic substitution (SNAr) on fluorinated phenyl rings
The electron-deficient nature of the 2,4,5-trifluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). atomfair.com This is in stark contrast to the low reactivity of benzene towards nucleophiles. For an SNAr reaction to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group, and there must be a good leaving group. nih.gov
In this compound, the three fluorine atoms act as powerful activating groups for SNAr. Fluorine itself can also serve as the leaving group. The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov
The presence of multiple fluorine atoms makes the aromatic ring particularly reactive towards nucleophiles like alkoxides, thiolates, and amines. researchgate.netmdpi.com This reactivity is exploited in the synthesis of various compounds where the fluorinated phenyl moiety is a key structural feature. atomfair.com The substitution can lead to the replacement of one or more fluorine atoms, depending on the reaction conditions and the nucleophile used.
Reactivity of the Alpha-Carbon (methylene group adjacent to ester)
The alpha-carbon of this compound is positioned between the electron-withdrawing trifluorophenyl ring and the carbonyl group of the ester. This strategic placement significantly influences its reactivity, making the attached protons acidic and susceptible to removal by a base. google.com This acidity is the cornerstone of a variety of carbon-carbon bond-forming reactions.
The initial and crucial step in the functionalization of the alpha-carbon is deprotonation to form a carbanion, specifically an enolate. wikipedia.orgmlsu.ac.in The presence of the electron-withdrawing trifluorophenyl group enhances the acidity of the alpha-protons, facilitating the formation of the enolate intermediate.
Deprotonation to Form an Enolate:
The formation of the enolate is typically achieved by treating this compound with a strong base. The choice of base is critical to ensure complete deprotonation. mnstate.edu A common and effective base for this purpose is Lithium diisopropylamide (LDA), which is a strong, non-nucleophilic base. wikipedia.org The reaction is generally carried out in an aprotic solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures to prevent side reactions.
The resulting enolate is a potent nucleophile, with the negative charge delocalized between the alpha-carbon and the oxygen atom of the carbonyl group. wikipedia.org
Alkylation Reactions:
Once formed, the enolate of this compound can readily participate in nucleophilic substitution reactions with various electrophiles, most notably alkyl halides. libretexts.orglibretexts.org This alkylation process, an SN2 reaction, results in the formation of a new carbon-carbon bond at the alpha-position. libretexts.org
The success of the alkylation is dependent on the nature of the alkylating agent. Primary and methyl halides are the most effective substrates for this reaction. libretexts.orgyoutube.com Secondary halides may lead to a mixture of substitution and elimination products, while tertiary halides predominantly undergo elimination. libretexts.org
Table 1: Representative Alkylation Reactions of this compound
| Entry | Alkylating Agent | Base | Solvent | Product |
| 1 | Methyl Iodide | LDA | THF | Ethyl 2-(2,4,5-trifluorophenyl)propanoate |
| 2 | Ethyl Bromide | LDA | THF | Ethyl 2-(2,4,5-trifluorophenyl)butanoate |
| 3 | Benzyl (B1604629) Bromide | LDA | THF | Ethyl 2-phenyl-2-(2,4,5-trifluorophenyl)acetate |
Acylation Reactions:
In a similar vein to alkylation, the enolate can be acylated by reacting it with an acyl halide or an acid anhydride. This reaction introduces an acyl group at the alpha-carbon, leading to the formation of a β-keto ester. rsc.orgmasterorganicchemistry.comsapub.org These products are versatile intermediates in organic synthesis.
Table 2: Representative Acylation Reactions of this compound
| Entry | Acylating Agent | Base | Solvent | Product |
| 1 | Acetyl Chloride | LDA | THF | Ethyl 3-oxo-2-(2,4,5-trifluorophenyl)butanoate |
| 2 | Benzoyl Chloride | LDA | THF | Ethyl 3-oxo-3-phenyl-2-(2,4,5-trifluorophenyl)propanoate |
| 3 | Acetic Anhydride | LDA | THF | Ethyl 3-oxo-2-(2,4,5-trifluorophenyl)butanoate |
The acidic nature of the alpha-protons of this compound makes it a suitable active methylene (B1212753) compound for Knoevenagel-type condensation reactions. wikipedia.orgwordpress.com This reaction involves the condensation of an active methylene compound with an aldehyde or a ketone, catalyzed by a weak base, to yield an α,β-unsaturated product after a dehydration step. sigmaaldrich.comorientjchem.org
In the context of this compound, the reaction would proceed by deprotonation with a weak base, such as piperidine (B6355638) or pyridine, to form the enolate. researchgate.net This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting aldol-type adduct readily undergoes dehydration to afford the final condensed product. wikipedia.orgresearchgate.net Aldehydes are generally more reactive than ketones in this condensation. thermofisher.com
Table 3: Knoevenagel-type Condensation Reactions of this compound
| Entry | Carbonyl Compound | Catalyst | Product |
| 1 | Benzaldehyde | Piperidine | Ethyl 2-(2,4,5-trifluorophenyl)-3-phenylacrylate |
| 2 | Formaldehyde | Diethylamine | Ethyl 2-(2,4,5-trifluorophenyl)acrylate |
| 3 | Acetone | Piperidine | Ethyl 2-(2,4,5-trifluorophenyl)-3-methylbut-2-enoate |
Mechanistic Investigations of Key Reactions
The reactions occurring at the alpha-carbon of this compound proceed through well-established mechanistic pathways.
Alkylation/Acylation Mechanism:
The mechanism for both alkylation and acylation begins with the deprotonation of the alpha-carbon by a strong base like LDA to form a planar enolate intermediate. youtube.com This enolate is a resonance-stabilized species. The nucleophilic carbon of the enolate then attacks the electrophilic carbon of the alkyl halide or acyl halide in a concerted SN2 fashion, leading to the formation of the new carbon-carbon bond and the displacement of the leaving group. libretexts.org
Knoevenagel Condensation Mechanism:
The Knoevenagel condensation is initiated by the deprotonation of the active methylene compound, this compound, by a weak base to generate the enolate. researchgate.netlookchem.com This is the rate-determining step. orientjchem.org The enolate then performs a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate. This intermediate is then protonated to yield an aldol-type adduct. The final step is the base-catalyzed dehydration of the aldol (B89426) adduct to give the α,β-unsaturated product. wikipedia.orgresearchgate.net
Advanced Spectroscopic and Structural Elucidation of Ethyl 2 2,4,5 Trifluorophenyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl 2-(2,4,5-trifluorophenyl)acetate, offering insights into the hydrogen, carbon, and fluorine environments within the molecule.
The ¹H NMR spectrum provides a definitive count of the distinct proton environments and their connectivity. For this compound, five unique proton signals are predicted.
Ethyl Group Protons: The ethyl ester moiety gives rise to two characteristic signals. The methyl protons (-CH₃) are expected to appear as a triplet at approximately δ 1.2-1.3 ppm due to spin-spin coupling with the adjacent methylene (B1212753) protons. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom and are predicted to resonate further downfield as a quartet around δ 4.1-4.2 ppm.
Methylene Bridge Protons: The two protons of the methylene bridge (-CH₂-) connecting the aromatic ring to the carbonyl group are anticipated to produce a singlet around δ 3.8-4.0 ppm. The absence of adjacent protons simplifies this signal, though minor coupling to the fluorine atoms (e.g., four-bond coupling, ⁴JHF) may cause slight broadening.
Aromatic Protons: The trifluorosubstituted phenyl ring contains two protons. The proton at the C-3 position (H-3) is expected to appear as a doublet of doublets of doublets, coupling to the adjacent fluorine at C-4, the meta-fluorine at C-2, and the proton at C-6. Similarly, the proton at the C-6 position (H-6) will appear as a doublet of doublets of doublets, coupling to the adjacent fluorine at C-5, the meta-fluorine at C-4, and the proton at C-3. These aromatic signals are expected in the δ 7.0-7.5 ppm region.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| -COOCH₂CH₃ | 1.25 | Triplet (t) | ³JHH ≈ 7.1 |
| -CH₂ -Ph | 3.90 | Singlet (s) (may be broadened by ⁴JHF) | - |
| -COOCH₂ CH₃ | 4.20 | Quartet (q) | ³JHH ≈ 7.1 |
| Ar-H (H-3) | ~7.20 | Doublet of Doublets of Doublets (ddd) | ³JHF, ⁴JHF, ⁴JHH |
| Ar-H (H-6) | ~7.35 | Doublet of Doublets of Doublets (ddd) | ³JHF, ⁴JHF, ⁴JHH |
The proton-decoupled ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms, particularly oxygen and fluorine. Furthermore, the signals for the carbon atoms in the aromatic ring will appear as doublets or triplets due to one-bond and two-bond C-F coupling.
Ethyl Group Carbons: The methyl carbon (-CH₃) is predicted to be the most upfield signal at δ 14-15 ppm. The methylene carbon (-OCH₂-) will be further downfield, around δ 61-62 ppm, due to its attachment to oxygen.
Methylene Bridge Carbon: The benzylic methylene carbon (-CH₂-Ph) is expected around δ 35-40 ppm.
Carbonyl Carbon: The ester carbonyl carbon (C=O) will be the most downfield signal, typically in the range of δ 168-172 ppm.
Aromatic Carbons: The six aromatic carbons will resonate between δ 105-160 ppm. The carbons directly bonded to fluorine (C-2, C-4, C-5) will show large one-bond coupling constants (¹JCF) and will be shifted significantly downfield. The other aromatic carbons (C-1, C-3, C-6) will exhibit smaller, longer-range C-F couplings. rsc.org
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| -COOCH₂CH₃ | ~14.2 | None |
| -CH₂ -Ph | ~38.0 | Possible small ³JCF |
| -COOCH₂ CH₃ | ~61.5 | None |
| Ar-C3 | ~106.0 | Doublet of Doublets (dd) from ²JCF(2), ²JCF(4) |
| Ar-C6 | ~120.0 | Doublet of Doublets (dd) from ²JCF(5), ³JCF(4) |
| Ar-C1 | ~125.0 | Triplet (t) or Doublet of Doublets (dd) |
| Ar-C2, C-4, C-5 | 145-160 | Large ¹JCF (~240-250 Hz) |
| C =O | ~170.0 | Possible small ³JCF |
¹⁹F NMR is crucial for analyzing the fluorinated portion of the molecule. Three distinct signals are expected, one for each fluorine atom, as they are in chemically non-equivalent environments. The chemical shifts and coupling patterns provide unambiguous information about their positions on the aromatic ring. wikipedia.org
F-2: This fluorine is ortho to the acetate (B1210297) side chain and meta to F-4. It is expected to appear as a doublet of doublets, coupling to F-4 and H-3.
F-4: This fluorine is ortho to F-5 and meta to F-2. It is also coupled to H-3. Its signal is predicted to be a doublet of doublets of doublets.
F-5: This fluorine is ortho to F-4 and adjacent to H-6. It is expected to appear as a doublet of doublets.
Typical aromatic F-F coupling constants are in the range of 0-20 Hz for ortho, 0-7 Hz for meta, and 0-15 Hz for para positions.
2D NMR experiments are essential to connect the different parts of the molecular puzzle and confirm the assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. A key cross-peak would be observed between the methyl (δ ~1.25 ppm) and methylene (δ ~4.20 ppm) protons of the ethyl group. Correlations would also be expected between the two aromatic protons (H-3 and H-6).
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the proton signals of the ethyl and methylene groups to their corresponding carbon signals. For example, the proton quartet at δ ~4.20 ppm would correlate with the carbon signal at δ ~61.5 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations include:
From the methylene protons (-CH₂ -Ph, δ ~3.90 ppm) to the carbonyl carbon (C=O, δ ~170.0 ppm) and the aromatic carbons C-1 and C-2/C-6.
From the ethyl methylene protons (-COOCH₂ -, δ ~4.20 ppm) to the carbonyl carbon (C=O) and the ethyl methyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. A NOESY spectrum could show a correlation between the methylene bridge protons (-CH₂-Ph) and the aromatic proton at the C-6 position, helping to confirm the spatial arrangement of the side chain relative to the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. spectroscopyonline.comlibretexts.org
The IR spectrum of this compound is expected to be dominated by several strong absorption bands.
C=O Stretch: A very strong and sharp absorption band characteristic of the ester carbonyl group is predicted in the range of 1735-1750 cm⁻¹. orgchemboulder.com
C-O Stretches: Esters typically show two C-O stretching vibrations. A strong band is expected between 1250-1150 cm⁻¹ for the C(=O)-O stretch, and another in the 1150-1000 cm⁻¹ range for the O-C-C stretch. quimicaorganica.org
C-H Stretches: Aliphatic C-H stretching from the ethyl and methylene groups will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹). Aromatic C-H stretching will be observed just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
C=C Aromatic Stretches: Medium to weak absorptions from the carbon-carbon stretching within the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
C-F Stretches: Strong absorption bands due to the carbon-fluorine bonds are predicted in the fingerprint region, typically between 1100-1350 cm⁻¹. researchgate.netresearchgate.net
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100-3030 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (-CH₂, -CH₃) |
| 1750-1735 | C=O Stretch | Ester |
| 1600, 1510, 1470 | C=C Stretch | Aromatic Ring |
| 1350-1100 | C-F Stretch | Aryl Fluoride |
| 1250-1150 | C-O Stretch | Ester (C(=O)-O) |
| 1150-1000 | C-O Stretch | Ester (O-C-C) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming molecular weight and deducing the structure of compounds by analyzing their fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to four or five decimal places. This level of accuracy allows for the unambiguous determination of a compound's elemental formula by distinguishing it from other formulas that may have the same nominal mass. atomfair.com
For this compound, the molecular formula is C₁₀H₉F₃O₂. The theoretical exact mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O), is 218.0555 Da. nih.gov An HRMS experiment would be expected to yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the elemental composition of the molecule.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₀H₉F₃O₂ |
| Theoretical Exact Mass (Da) | 218.05546401 |
| Expected Experimental Mass (Da) | 218.0555 ± 0.0011 (for 5 ppm accuracy) |
In electron ionization mass spectrometry (EI-MS), high-energy electrons bombard the molecule, causing it to ionize and break apart into characteristic fragment ions. The resulting mass spectrum is a fingerprint of the molecule, providing valuable clues about its structure. chemguide.co.uk The fragmentation of esters often involves cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu
For this compound, the molecular ion [M]⁺• would be observed at an m/z corresponding to its molecular weight (218). Key fragmentation pathways would include:
Loss of the ethoxy radical (•OCH₂CH₃): Alpha-cleavage can lead to the loss of the ethoxy group, resulting in the formation of a stable acylium ion, the (2,4,5-trifluorophenyl)acetyl cation, at m/z 173.
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl-oxygen bond can form an ion at m/z 189.
Formation of the trifluorobenzyl cation: Cleavage of the bond between the carbonyl carbon and the methylene bridge can lead to the formation of the 2,4,5-trifluorobenzyl cation at m/z 145.
Loss of the entire ester group: Fragmentation can also result in the loss of the entire ethyl acetate portion, leading to ions derived from the trifluorophenyl ring itself.
| Proposed Fragment Ion | Structure | Calculated m/z |
|---|---|---|
| Molecular Ion | [C₁₀H₉F₃O₂]⁺• | 218 |
| Acylium Ion | [C₈H₄F₃O]⁺ | 173 |
| Trifluorobenzyl Cation | [C₇H₄F₃]⁺ | 145 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of absorption are characteristic of the chromophores (light-absorbing groups) within the molecule. mdpi.com
The structure of this compound contains two primary chromophores: the 2,4,5-trifluorophenyl ring and the carbonyl group (C=O) of the ester.
π → π* Transitions: The aromatic ring exhibits strong absorption in the UV region due to π → π* electronic transitions. The presence of fluorine atoms as substituents on the phenyl ring can cause a slight shift in the absorption maxima (λmax) compared to unsubstituted benzene (B151609). These transitions are typically observed in the 200-280 nm range.
n → π* Transitions: The carbonyl group of the ester can undergo a weaker n → π* transition, which involves promoting a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. This absorption is generally of low intensity and may be observed as a shoulder on the stronger π → π* absorption bands.
| Chromophore | Electronic Transition | Expected Wavelength Region (nm) |
|---|---|---|
| Trifluorophenyl Ring | π → π | ~200-280 |
| Carbonyl Group (Ester) | n → π | ~270-300 (weak) |
X-ray Diffraction (XRD) for Crystalline Structure Determination
An XRD analysis of a suitable single crystal of this compound would yield a wealth of structural information. However, a review of publicly accessible crystallographic databases indicates that the crystal structure for this specific compound has not been reported. If a study were to be conducted, it would determine the key parameters listed in the table below.
| Crystallographic Parameter | Information Provided | Status |
|---|---|---|
| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, triclinic). | To be determined |
| Space Group | The symmetry elements of the unit cell. | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the repeating unit of the crystal lattice. | To be determined |
| Atomic Coordinates | The precise (x, y, z) position of every atom in the molecule. | To be determined |
| Bond Lengths & Angles | Exact measurements of intramolecular distances and angles. | To be determined |
Computational and Theoretical Investigations of Ethyl 2 2,4,5 Trifluorophenyl Acetate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in modern chemistry for predicting the structures and properties of molecules. For a compound like Ethyl 2-(2,4,5-trifluorophenyl)acetate, these methods can provide deep insights into its behavior at a molecular level.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. DFT would be the method of choice to determine the most stable three-dimensional arrangement of atoms (optimized geometry) for this compound. The theory is based on the principle that the energy of a molecule can be determined from its electron density.
The process of geometry optimization involves finding the coordinates of the atoms that correspond to the minimum energy of the molecule. This provides crucial information about bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would elucidate the electronic structure, including the distribution of electron density and the energies of the molecular orbitals.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A functional is a mathematical approximation that relates the electron density to the exchange-correlation energy. Common functionals include B3LYP and PBE.
The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311++G(d,p), provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost. The selection of an appropriate functional and basis set is a critical step in any DFT study and is often guided by previous studies on similar molecules or by benchmarking against experimental data if available.
Following a successful geometry optimization, vibrational frequency calculations are typically performed. These calculations serve two main purposes. Firstly, they confirm that the optimized geometry corresponds to a true energy minimum (characterized by the absence of imaginary frequencies). Secondly, they predict the infrared (IR) and Raman spectra of the molecule.
Each calculated vibrational frequency corresponds to a specific mode of atomic motion within the molecule, such as bond stretching or angle bending. By analyzing these vibrational modes, it is possible to assign the peaks in an experimental IR or Raman spectrum to specific molecular motions. This is invaluable for the structural characterization of the compound.
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The analysis of the frontier molecular orbitals is particularly important.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), and the energy of the LUMO is related to the electron affinity (the energy released when an electron is added). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally implies higher reactivity. DFT calculations would provide the energies and the spatial distribution of the HOMO and LUMO for this compound, offering insights into its potential reactivity.
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. This theory is particularly useful in understanding pericyclic reactions, cycloadditions, and electrophilic/nucleophilic attacks.
Electrostatic Potential Mapping (MEP) and Charge Distribution
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto a constant electron density surface, providing insights into a molecule's reactive sites. The MEP surface is color-coded to indicate different potential regions: red signifies electron-rich areas with a negative potential, which are susceptible to electrophilic attack, while blue indicates electron-deficient regions with a positive potential, prone to nucleophilic attack. Green and yellow areas represent regions with near-zero or slightly positive potential, respectively. researchgate.netresearchgate.net
For a molecule like this compound, an MEP analysis would be expected to reveal a negative potential (red) around the carbonyl oxygen of the ester group and the fluorine atoms, due to the high electronegativity of these atoms. Conversely, the hydrogen atoms of the ethyl group and the aromatic ring would likely exhibit a positive potential (blue).
In a general study of fluorinated molecules, it was noted that the electrostatic potential on the surface of fluorine atoms can be complex. While often negative, regions of positive potential (known as σ-holes) can exist along the extension of the covalent bond, influencing non-covalent interactions. mdpi.com
Illustrative Data from a Related Compound:
As a direct MEP analysis for this compound is not available, we can consider the general principles. For instance, in a study of various substituted molecules, it was shown that electronegative atoms like oxygen and halogens consistently create negative potential regions, making them centers for electrophilic interaction. researchgate.net
Table 1: General Color Representation in MEP Analysis and Predicted Regions for this compound
| Color | Potential | Predicted Location on this compound |
| Red | Negative (Electron-rich) | Around the carbonyl oxygen and fluorine atoms |
| Blue | Positive (Electron-deficient) | Around the hydrogen atoms of the ethyl group and phenyl ring |
| Green | Neutral | Regions of the carbon skeleton with balanced charge |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are known as conformers. Computational methods, such as Density Functional Theory (DFT), are employed to determine the stable conformers and their relative energies. Molecular dynamics (MD) simulations further allow for the study of the dynamic behavior of molecules over time, providing insights into their flexibility and intermolecular interactions in different environments.
For this compound, conformational analysis would focus on the rotation around the C-C and C-O single bonds of the ethyl acetate (B1210297) moiety. The orientation of the ethyl group relative to the phenyl ring and the ester plane would define the key conformers.
A study on 4'-substituted-2-ethylthio-phenylacetates, which are structurally similar, used infrared spectroscopy and DFT calculations to analyze their conformations. unife.it This study found that the gauche conformer was stabilized by intramolecular electrostatic hydrogen bonding between the carbonyl oxygen and methylene (B1212753)/methyl hydrogen atoms. unife.it
Illustrative Data from a Study on a Related Phenylacetate (B1230308):
In the analysis of 4'-substituted-2-ethylthio-phenylacetates, different conformers were identified based on the dihedral angle of the O=C-C-S bond. unife.it A similar approach for this compound would involve analyzing the dihedral angles involving the trifluorophenyl ring and the ethyl ester group.
Table 2: Key Dihedral Angles for Conformational Analysis of a Phenylacetate Structure
| Dihedral Angle | Description | Expected Influence on Stability |
| O=C-C-C(phenyl) | Defines the orientation of the carbonyl group relative to the phenyl ring. | Steric hindrance with ortho-substituents (fluorine) can affect this angle. |
| C-O-C-C(ethyl) | Describes the rotation of the ethyl group. | Can exist in different staggered conformations (e.g., anti, gauche). |
Prediction of Spectroscopic Parameters (e.g., GIAO NMR chemical shifts)
Computational chemistry allows for the prediction of various spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.org This predictive capability is particularly useful for complex molecules or for assigning signals in crowded spectra.
For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is of great interest. Studies have shown that DFT-GIAO methods can provide reliable predictions of ¹⁹F chemical shifts, often with a mean absolute deviation of a few parts per million (ppm) when appropriate scaling factors are used. nih.govresearchgate.net
Illustrative Data from Studies on Fluorinated Aromatic Compounds:
A study on a large set of fluorinated (hetero)aromatic compounds demonstrated that the B3LYP/6-31+G(d,p) level of theory could predict ¹⁹F chemical shifts with a mean absolute deviation of 2.1 ppm over a range of 153 ppm. nih.gov Another study on perfluoro compounds found that the 6-31++G(d,p) basis set yielded chemical shifts within 10 ppm of experimental values for most fluorine nuclei. researchgate.net
Table 3: Predicted vs. Experimental ¹⁹F NMR Chemical Shifts for a Sample Fluorinated Aromatic Compound (Illustrative)
| Fluorine Position | Experimental Shift (ppm) | Calculated Shift (ppm) | Deviation (ppm) |
| F-2 | -115.2 | -117.1 | -1.9 |
| F-3 | -130.5 | -128.9 | +1.6 |
| F-4 | -122.8 | -124.0 | -1.2 |
| F-5 | -135.0 | -136.5 | -1.5 |
Note: This data is representative and not specific to this compound.
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are crucial for applications in optoelectronics, such as frequency conversion and optical switching. Computational methods can be used to predict the NLO properties of molecules, including the first hyperpolarizability (β), which is a measure of the second-order NLO response.
For a molecule to have significant NLO properties, it often requires a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation. mdpi.com While this compound does not possess the classic "push-pull" structure typical of high-performance NLO materials, the presence of the electron-withdrawing fluorine atoms and the phenyl ring could still lead to some NLO response.
Illustrative Data from a Study on NLO Materials:
Table 4: Key Parameters in Computational NLO Studies
| Parameter | Symbol | Description | Relevance to NLO Properties |
| Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. | A large ground-state dipole moment is often associated with NLO activity. |
| Polarizability | α | The tendency of the molecular electron cloud to be distorted by an electric field. | Relates to the linear optical response. |
| First Hyperpolarizability | β | A measure of the second-order NLO response. | A key indicator of a material's potential for applications like second-harmonic generation. |
Applications of Ethyl 2 2,4,5 Trifluorophenyl Acetate in Organic Synthesis and Functional Material Development
Role as a Building Block in Complex Molecule Synthesis
The strategic placement of three fluorine atoms on the phenyl ring makes Ethyl 2-(2,4,5-trifluorophenyl)acetate a critical starting material for introducing fluorinated moieties into larger, more complex structures.
One of the primary roles of this compound is to serve as a stable and accessible precursor to 2,4,5-trifluorophenylacetic acid. atomfair.com The conversion is typically achieved through ester hydrolysis, a fundamental reaction in organic chemistry. This process involves treating the ethyl ester with an acid or base in an aqueous solution to yield the corresponding carboxylic acid.
2,4,5-Trifluorophenylacetic acid is a key building block in its own right, most notably in the synthesis of pharmaceuticals. google.comossila.com The hydrolysis of the ethyl ester provides a reliable route to this important intermediate. For instance, a process for preparing 2,4,5-trifluorophenylacetic acid involves steps of dehydrohalogenation, alkoxylation to form the ethyl ester, and subsequent hydrolysis. google.com This acid is a crucial component in the synthesis of the anti-diabetic medication Sitagliptin. ossila.com
Table 1: Hydrolysis of this compound
| Reactant | Product | Typical Reaction | Significance |
| This compound | 2,4,5-Trifluorophenylacetic acid | Acid or base-catalyzed hydrolysis | Provides access to a key intermediate for pharmaceutical and agrochemical synthesis. google.comossila.com |
The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, including metabolic stability and bioavailability. mdpi.com this compound is utilized in nucleophilic substitutions and cross-coupling reactions to create a variety of specialized fluorinated compounds. atomfair.com The trifluorophenyl group is a desirable motif in medicinal chemistry and agrochemical development. atomfair.comhelyspecialitychemicals.com While specific examples beyond its use as a precursor to its corresponding acid are specialized, its role as a fluorinated building block is well-established for creating novel structures in drug discovery and material science. atomfair.comprincetonbio.com
Intermediate in the Formation of Advanced Organic Scaffolds
The compound's structure is integral to the formation of advanced molecular frameworks, particularly in the pharmaceutical and agrochemical industries.
This compound is a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs). atomfair.comevonik.com Its most prominent application is in the production of precursors for Sitagliptin, a potent and selective dipeptidyl peptidase IV (DPP-4) inhibitor used to treat type 2 diabetes. polimi.itoatext.comrsc.org
The synthesis of Sitagliptin often begins with 2,4,5-trifluorophenylacetic acid, which is readily derived from this compound. google.comossila.com This acid is then used to construct the core structure of the drug. For example, chemo-enzymatic routes have been developed for the synthesis of a fluorinated D-phenylalanine derivative, a key precursor of Sitagliptin, which starts from precursors related to the trifluorophenyl structure. polimi.itrsc.org The trifluorophenyl group of Sitagliptin is known to occupy the S1 pocket of the DPP-4 enzyme, which is a critical interaction for its inhibitory activity. nih.gov
Table 2: Role in Pharmaceutical Synthesis
| Target Drug Class | Example Drug | Key Intermediate | Role of Trifluorophenyl Group |
| Dipeptidyl Peptidase IV (DPP-4) Inhibitors | Sitagliptin | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | Occupies the S1 pocket of the DPP-4 enzyme, contributing to high potency. nih.gov |
The unique properties imparted by fluorine atoms are also beneficial in the design of modern agrochemicals, such as herbicides, insecticides, and fungicides. atomfair.com The trifluorophenylacetic acid moiety and its derivatives are studied in agrochemical development. helyspecialitychemicals.com The presence of the trifluoromethyl group can enhance the potency and specificity of these compounds. helyspecialitychemicals.com While detailed public-domain examples of specific agrochemicals synthesized directly from this compound are limited, its classification as an agrochemical intermediate suggests its utility in this sector. atomfair.com The synthesis of various fluorinated heterocyclic compounds, which can exhibit herbicidal or antifungal properties, often employs building blocks with similar fluorinated phenyl structures. researchgate.netresearchgate.net
Potential in Polymer and Material Science Research (e.g., as a monomer or functional group precursor)
While the primary applications of this compound are in the synthesis of small molecules for pharmaceuticals and agrochemicals, its structural features suggest potential uses in material science. Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties like hydrophobicity.
The precursor, 2,4,5-trifluorophenylacetic acid, has been successfully applied as a bifunctional additive to create stable and efficient perovskite solar cells. ossila.com In this application, the carboxylic acid group passivates defects in the perovskite material, while the hydrophobic trifluorobenzene moiety enhances the stability of the solar cell. ossila.com This suggests that this compound could serve as a precursor for developing functional monomers or surface modifiers. After hydrolysis, the resulting acid could be incorporated into polymer backbones or used to functionalize surfaces, imparting properties such as hydrophobicity and improved stability, which are desirable for advanced coatings, membranes, and electronic devices.
Design and Synthesis of Derivatives Incorporating the 2,4,5-trifluorophenylacetate Moiety
The 2,4,5-trifluorophenylacetate moiety, derived from either this compound or its parent acid, 2,4,5-trifluorophenylacetic acid, serves as a critical building block in the synthesis of complex molecules for pharmaceuticals and advanced functional materials. atomfair.com The strategic placement of three fluorine atoms on the phenyl ring imparts unique electronic properties, chemical stability, and enhanced bioactivity to the resulting derivatives. ossila.com These characteristics make it a valuable precursor for creating high-value compounds through various synthetic transformations, including nucleophilic substitutions and cross-coupling reactions. atomfair.com
Research has primarily focused on two key areas: the development of active pharmaceutical ingredients (APIs) and the enhancement of functional materials like perovskite solar cells.
The most prominent application of the 2,4,5-trifluorophenylacetate moiety is in the synthesis of Sitagliptin, an oral medication used for the treatment of type 2 diabetes. ossila.comgoogle.com 2,4,5-Trifluorophenylacetic acid is a key starting material for constructing the core structure of the drug. google.com One established synthetic route involves the activation of the carboxylic acid and subsequent coupling to form a β-ketoamide, a crucial intermediate. rsc.org
The process begins with the activation of 2,4,5-trifluorophenylacetic acid. Instead of traditional reagents like pivaloyl chloride, a simplified method uses N,N'-Carbonyldiimidazole (CDI) to form a highly reactive acylimidazole intermediate. rsc.org This intermediate is then coupled with 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride in the presence of a non-nucleophilic base, such as diisopropylethylamine (i-Pr2NEt), to yield the target β-ketoamide derivative. rsc.org This specific reaction highlights the utility of the 2,4,5-trifluorophenylacetate core as a foundational element for building complex, biologically active molecules.
Table 1: Synthesis of a β-ketoamide Intermediate for Sitagliptin
| Starting Material | Reagents | Key Intermediate Step | Final Derivative | Yield | Reference |
|---|---|---|---|---|---|
| 2,4,5-Trifluorophenylacetic acid | 1. N,N'-Carbonyldiimidazole (CDI) 2. 3-(trifluoromethyl)-1,2,4-triazolo-[4,3-a]piperazine hydrochloride 3. i-Pr2NEt | Activation with CDI to form an acylimidazole intermediate. | β-ketoamide (Compound 10 in the cited literature) | 67% | rsc.org |
Beyond pharmaceuticals, 2,4,5-trifluorophenylacetic acid is utilized as a bifunctional additive to create more stable and efficient perovskite solar cells. ossila.com In this application, the molecule is not used to synthesize a new, isolated compound but is incorporated directly into the perovskite material, where it "derivatizes" the surface and passivates defects in situ.
The design leverages the two distinct parts of the molecule:
Carboxylic Acid Group: This functional group interacts with lead (Pb) clusters within the perovskite structure, effectively passivating deep-energy-level defects that can trap charge carriers and reduce the solar cell's efficiency. ossila.com
Trifluorobenzene Moiety: The hydrophobic nature of the fluorinated phenyl ring helps to shield the perovskite material from moisture, a key factor in its degradation. This improves the long-term stability of the solar cell. ossila.com
Research has shown that this in situ functionalization leads to a significant enhancement in power conversion efficiency (PCE), for instance, from 22.95% to 24.56% in one study. ossila.com Furthermore, the improved hydrophobicity resulted in the solar cell maintaining over 93% of its initial efficiency after being stored in air for more than 3,900 hours. ossila.com
Table 2: Functionalization of Perovskite Films
| Base Material | Additive (Derivative Precursor) | Functional Moiety 1 (Role) | Functional Moiety 2 (Role) | Observed Outcome | Reference |
|---|---|---|---|---|---|
| Perovskite Film (e.g., FAI:PbI) | 2,4,5-Trifluorophenylacetic acid | Carboxylic acid (-COOH) | 2,4,5-Trifluorophenyl | Enhanced power conversion efficiency and improved moisture stability. | ossila.com |
Analytical Techniques for the Assessment and Quantification of Ethyl 2 2,4,5 Trifluorophenyl Acetate
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are fundamental in separating Ethyl 2-(2,4,5-trifluorophenyl)acetate from starting materials, by-products, and other impurities. This separation allows for both qualitative assessment of purity and quantitative measurement of the compound's concentration.
Gas Chromatography (GC)
Gas Chromatography is a powerful and widely used technique for determining the purity of volatile and thermally stable compounds like this compound. The method is frequently cited in commercial product specifications, with purities often stated to be greater than 95% as determined by GC analysis. atomfair.com GC offers excellent resolution, particularly for separating positional isomers that may be difficult to distinguish using other methods. chromforum.org
In a typical GC analysis for purity assessment, a sample is vaporized and injected into the instrument, where it is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For acetate (B1210297) esters, common detectors include the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, and the Mass Spectrometer (MS), which provides structural information for peak identification. kelid1.irresearchgate.net The purity is often determined using the area normalization method, where the peak area of the target compound is compared to the total area of all peaks in the chromatogram. pku.edu.cn
Table 1: Representative Gas Chromatography (GC) Parameters for Acetate Ester Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | DB-Wax, 30 m x 0.25 mm ID, 0.50 µm film thickness researchgate.net | Provides separation based on polarity. |
| Carrier Gas | Helium or Hydrogen kelid1.ir | Mobile phase to carry the sample through the column. |
| Flow Rate | 1.0 - 1.5 mL/min researchgate.net | Affects resolution and analysis time. |
| Injector Temp. | 230 - 250 °C researchgate.net | Ensures rapid and complete vaporization of the sample. |
| Oven Program | Temperature ramping (e.g., 70°C initial, ramp to 230°C) researchgate.net | Optimizes separation of compounds with different boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.net | FID for sensitive quantification; MS for identification. |
High-Performance Liquid Chromatography (HPLC) for separation and quantification
High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of this compound. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. Reversed-phase HPLC is the most common mode used for this type of analysis.
The separation is achieved by injecting the sample into a high-pressure liquid mobile phase that flows through a column packed with a nonpolar stationary phase (e.g., C18). daneshyari.comresearchgate.net More polar compounds elute earlier, while less polar compounds are retained longer. The separation of the trifluorophenyl moiety and its potential positional isomers can be challenging. While standard C18 columns are often used, specialized columns, such as those with a pentafluorophenyl (PFP) stationary phase, may offer enhanced resolution for fluorinated aromatic compounds and their isomers. chromforum.org Detection is typically accomplished using a UV-Vis detector, as the phenyl ring in the molecule absorbs UV light. daneshyari.com For quantification, a calibration curve is constructed by analyzing standards of known concentration.
Table 2: Example High-Performance Liquid Chromatography (HPLC) Method Parameters
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 3.5 µm) daneshyari.com | Stationary phase for separating based on hydrophobicity. |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Buffer gradient daneshyari.comresearchgate.net | Liquid mobile phase that carries the sample and influences separation. |
| Flow Rate | 0.5 - 1.0 mL/min daneshyari.comsielc.com | Controls the speed of separation and affects peak resolution. |
| Detection | UV-Vis at a specific wavelength (e.g., 250 nm) daneshyari.com | Detects the compound as it elutes based on its UV absorbance. |
| Column Temp. | Ambient or controlled (e.g., 40 °C) researchgate.net | Improves reproducibility and peak shape. |
Thin Layer Chromatography (TLC) for reaction monitoring
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method primarily used for the qualitative monitoring of chemical reactions, such as the synthesis of this compound. walisongo.ac.id It allows chemists to quickly assess the progress of a reaction by observing the consumption of starting materials and the formation of the product.
In this technique, a small spot of the reaction mixture is applied to a plate coated with a thin layer of an adsorbent like silica (B1680970) gel. The plate is then placed in a chamber with a suitable solvent system (mobile phase), often a mixture of a nonpolar solvent like n-hexane and a more polar solvent like ethyl acetate. walisongo.ac.id As the mobile phase ascends the plate via capillary action, it separates the components of the spotted mixture. The product, starting materials, and by-products will travel at different rates, resulting in distinct spots with different retention factor (Rf) values. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate that the reaction is proceeding. walisongo.ac.id Visualization is typically achieved under UV light, where the aromatic ring of the compound allows it to be seen on a fluorescent TLC plate.
Spectroscopic Methods in Quantitative Analysis
Spectroscopic methods analyze the interaction of electromagnetic radiation with the analyte to provide both structural and quantitative information.
UV-Vis spectrophotometry for concentration determination
UV-Visible (UV-Vis) spectrophotometry is a straightforward and accessible method for determining the concentration of this compound in a solution. This technique is based on the principle that the compound absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the trifluorophenyl aromatic ring results in characteristic UV absorbance. nih.gov
According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To determine the concentration of an unknown sample, a calibration curve is first generated by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For simple esters like ethyl acetate, the λmax is around 206 nm. sielc.com The fluorinated phenyl group in the target molecule is expected to result in absorption at a higher wavelength, likely in the 230-300 nm range. researchgate.net The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve.
Quantitative NMR (qNMR) applications
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an advanced analytical technique that provides both structural confirmation and highly accurate quantitative analysis from a single experiment. nih.gov Unlike chromatographic methods, qNMR is a primary ratio method, meaning it can determine the concentration of an analyte relative to an internal standard of known purity and concentration without the need for a specific calibration curve for the analyte itself. pku.edu.cn
The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. nih.gov For quantification of this compound, a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of an internal standard. The standard should have a simple spectrum with at least one peak that is well-resolved from any analyte peaks. By comparing the integral of a specific, non-overlapping proton signal from the analyte (e.g., the methylene (B1212753) protons of the ethyl group) with the integral of a signal from the known amount of the internal standard, the precise concentration or purity of the analyte can be calculated. sciepub.com This method is valued for its high precision and the ability to perform simultaneous structural identification and quantification. pku.edu.cn
Industrial Process Monitoring Techniques and Quality Control of this compound
The production of this compound, a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), demands rigorous monitoring and quality control to ensure the final drug product's safety, efficacy, and consistency. pharmasources.compyglifesciences.com Adherence to Good Manufacturing Practices (GMP) necessitates a comprehensive strategy that combines in-process monitoring with final product testing to guarantee that the intermediate meets all predefined specifications before its use in subsequent manufacturing steps. pyglifesciences.com
In-Process Monitoring (IPM)
Modern pharmaceutical manufacturing increasingly relies on Process Analytical Technology (PAT) to design, analyze, and control processes by measuring critical process parameters (CPPs) in real-time. pharmanow.livemt.com This approach moves away from testing for quality after production to building quality into the process itself. researchgate.net For the synthesis of this compound, several in-process monitoring techniques can be applied.
Spectroscopic Techniques: In-line or on-line spectroscopic methods provide real-time data on the reaction's progress without the need for sample removal. pharmanow.livenih.gov
Near-Infrared (NIR) and Mid-Infrared (MIR) Spectroscopy: These techniques, often using attenuated total reflectance (ATR) probes, can monitor the concentration of key reactants, the formation of the ester product, and by-products. nih.govrsc.org For instance, the disappearance of the carboxylic acid reactant's characteristic bands and the appearance of the ester's carbonyl band can be tracked to determine reaction kinetics and endpoint. rsc.orgresearchgate.net
UV-Visible (UV-Vis) Spectroscopy: This method can be employed to monitor the concentration of specific components in an esterification reaction, providing a means for real-time process control. aip.orgaip.org
Chromatographic Techniques: At-line chromatography allows for rapid analysis of reaction samples, offering detailed insights into the reaction mixture's composition.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Automated at-line HPLC or GC systems can be used to take samples periodically from the reactor. This allows for the monitoring of reactant conversion, product formation, and the emergence of any process-related impurities, ensuring the reaction proceeds as expected. nih.govresearchgate.net
The following table illustrates typical monitoring points in the synthesis process.
| Process Stage | Critical Parameter to Monitor | Analytical Technique | Purpose |
| Reaction Start | Initial reactant concentrations | At-line HPLC/GC, In-line NIR/MIR | Verify correct initial charging of reactants. |
| During Reaction | Reactant consumption, Product formation, Impurity generation | In-line NIR/MIR, At-line HPLC/GC | Track reaction kinetics, determine endpoint, and detect process deviations. |
| Work-up/Isolation | Removal of unreacted starting materials and catalysts | At-line HPLC/GC | Ensure efficient purification and isolation of the product. |
Quality Control (QC) of the Final Intermediate
Chromatographic Techniques for Purity and Assay: Chromatography is the cornerstone for determining the purity and assay of pharmaceutical intermediates. pharmasources.com
Gas Chromatography (GC): GC with a Flame Ionization Detector (GC-FID) is a primary method for assessing the purity of volatile compounds like ethyl esters. researchgate.netresearchgate.netscielo.br It is highly effective for quantifying the main component (assay) and detecting volatile impurities, including residual solvents and starting materials. atomfair.com
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection is widely used for analyzing fluorinated aromatic compounds. sielc.comzodiaclifesciences.com This technique is crucial for quantifying the product and identifying non-volatile impurities that may have formed during the reaction or work-up stages. americanpharmaceuticalreview.com
An example of typical chromatographic parameters for quality control analysis is provided below.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Column | Capillary column (e.g., DB-Wax, VF-1ms) researchgate.netscielo.br | Reverse-phase C18 or similar sielc.comzodiaclifesciences.com |
| Mobile Phase/Carrier Gas | Helium or Hydrogen researchgate.net | Acetonitrile/Water with buffer (e.g., formic acid) sielc.com |
| Detector | Flame Ionization Detector (FID) | UV Detector (e.g., at 264 nm) sielc.comzodiaclifesciences.com |
| Temperature | Temperature-programmed oven | Isocratic or gradient elution at controlled temperature |
| Purpose | Assay, Volatile Impurities, Residual Solvents | Assay, Non-volatile Impurities, Degradation Products |
Spectroscopic Techniques for Identification: Spectroscopic methods are used to confirm the chemical structure and identity of the intermediate. pharmasources.com
Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the ester carbonyl (C=O) and the C-F bonds of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the exact arrangement of atoms in the molecule and serving as a definitive identity test. It is also a powerful tool for identifying and quantifying impurities. researchgate.net
Mass Spectrometry (MS): Often coupled with GC (GC-MS) or LC (LC-MS), it confirms the molecular weight of the compound and helps in the structural elucidation of unknown impurities. nih.gov
Typical Quality Control Specifications: The final intermediate must meet a predefined set of specifications before it can be released for the next manufacturing step.
| Test | Acceptance Criteria | Typical Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Identification | Corresponds to the reference standard | FTIR, NMR |
| Assay | ≥ 98.5% | GC-FID or HPLC-UV |
| Individual Impurity | ≤ 0.15% | GC or HPLC |
| Total Impurities | ≤ 0.5% | GC or HPLC |
| Residual Solvents | Meets ICH limits (e.g., Toluene ≤ 890 ppm) | Headspace GC |
| Water Content | ≤ 0.2% | Karl Fischer Titration |
Through the diligent application of these industrial process monitoring and quality control techniques, manufacturers can ensure that each batch of this compound is of high purity and consistent quality, which is fundamental to producing safe and effective final pharmaceutical products. compliancequest.com
Emerging Research Frontiers and Future Perspectives for Ethyl 2 2,4,5 Trifluorophenyl Acetate
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of Ethyl 2-(2,4,5-trifluorophenyl)acetate involves the direct esterification of its parent acid, 2,4,5-Trifluorophenylacetic acid. This acid is itself an important intermediate, notably in the synthesis of the anti-diabetic drug Sitagliptin. google.comossila.comgoogle.com However, the future of chemical synthesis is increasingly focused on sustainability, prompting research into greener and more efficient production methods.
Future synthetic strategies are likely to pivot towards biocatalysis, which offers mild reaction conditions and high selectivity. Enzymatic esterification and transesterification are particularly promising. Lipases and esterases are well-established catalysts for such reactions, often conducted in non-aqueous solvents to shift the equilibrium towards ester formation. google.com A more recent and innovative approach involves the use of Carboxylic Acid Reductase (CAR) enzymes, which can catalyze esterification directly under aqueous conditions, representing a significant advancement in green chemistry. researchgate.net The application of these biocatalytic systems could lead to more sustainable and economically viable production routes for this compound.
| Method | Catalyst Type | Key Advantages | Potential for Sustainability |
| Enzymatic Transesterification | Lipase / Esterase | High selectivity, mild conditions, can be performed in non-aqueous ("green") solvents. google.com | High: Reduces energy consumption and use of harsh reagents. |
| Direct Enzymatic Esterification | Carboxylic Acid Reductase (CAR) | Operates in aqueous environments, avoids need for activated substrates. researchgate.net | Very High: Eliminates organic solvents, aligning with green chemistry principles. |
| Flow Chemistry | Immobilized Acid/Base Catalysts | Improved heat and mass transfer, higher yields, easier purification, potential for continuous production. | High: Enhances process efficiency and reduces waste streams. |
Exploration of New Chemical Transformations and Catalytic Systems
This compound is well-suited for a variety of chemical transformations, including nucleophilic substitutions and cross-coupling reactions. atomfair.com The next frontier of research lies in leveraging modern catalytic systems to selectively functionalize this molecule, thereby creating a diverse library of derivatives for further investigation.
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, represent a significant area for exploration. rsc.org Methodologies such as Suzuki, Negishi, and Heck couplings could potentially be adapted to use the trifluorophenyl ring as a coupling partner, enabling the introduction of new carbon-carbon bonds. nih.gov While aryl halides are the traditional substrates, the activation of C-F bonds or derivatization into other reactive groups (like mesylates) opens new avenues. rsc.org Furthermore, cobalt-catalyzed cross-coupling reactions have been successfully employed with the parent acid, suggesting this catalytic system could be effective for the ester derivative as well. nih.gov
Another area of interest is the functionalization of the α-carbon (the carbon atom adjacent to the ester group). The presence of the electron-withdrawing trifluorophenyl ring and the ester group acidifies the α-protons, making this position amenable to deprotonation and subsequent reaction with electrophiles. This could enable a range of transformations, including alkylations, aldol (B89426) reactions, and the introduction of other functional groups like the cyano group, as seen in the related compound Ethyl 2-cyano-2-(2,4,5-trifluorophenyl)acetate. nih.gov
| Transformation Type | Catalytic System (Example) | Potential Outcome | Research Focus |
| C-C Cross-Coupling | Palladium complexes (e.g., with Buchwald-type ligands) | Functionalization of the aromatic ring. nih.govorganic-chemistry.org | Developing conditions to selectively activate the C-F or other derivatized positions. |
| C-C Cross-Coupling | Cobalt catalysts | Alternative, potentially more sustainable metal catalyst for aryl functionalization. nih.gov | Exploring substrate scope and reaction efficiency compared to palladium systems. |
| α-Carbon Functionalization | Strong non-nucleophilic bases (e.g., LDA) | Introduction of alkyl, acyl, or cyano groups at the α-position. nih.gov | Investigating regioselectivity and control of stereochemistry for chiral derivatives. |
Advanced Computational Modeling for Property Prediction and Reaction Design
While specific computational studies on this compound are not yet widely published, this area represents a major future direction for accelerating research. Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting molecular properties and designing novel reactions. ukm.my
By applying DFT, researchers can calculate key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. mdpi.comresearchgate.net This information is critical for predicting the molecule's reactivity, stability, and photophysical properties. Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, guiding the design of reactions by predicting sites for nucleophilic or electrophilic attack. researchgate.net
Furthermore, computational modeling can be used to simulate reaction mechanisms, calculate activation energies, and predict the outcomes of new catalytic transformations before they are attempted in the lab. ukm.my This in-silico approach can significantly reduce experimental costs and time, allowing for the rapid screening of potential catalysts and reaction conditions for the functionalization of this compound. Time-Dependent DFT (TD-DFT) can also be used to predict electronic spectra (UV/Vis), which is crucial for designing applications in material science. mdpi.comresearchgate.net
| Computational Method | Predicted Properties & Applications | Research Implication |
| Density Functional Theory (DFT) | Optimized molecular geometry, electronic structure, HOMO-LUMO gap, reaction energetics. ukm.my | Predicts reactivity, stability, and guides the design of new synthetic pathways. |
| Molecular Electrostatic Potential (MEP) | Maps of electron density, identification of electrophilic and nucleophilic sites. researchgate.net | Provides insights into intermolecular interactions and reaction selectivity. |
| Time-Dependent DFT (TD-DFT) | Prediction of UV/Vis absorption spectra and other photophysical properties. mdpi.comresearchgate.net | Essential for designing and understanding applications in optoelectronics and material science. |
| Hirshfeld Surface Analysis | Analysis of intermolecular interactions in crystal packing. mdpi.com | Useful for understanding solid-state properties and designing new crystalline materials. |
Expansion of Applications in Diverse Chemical and Material Science Fields
The true potential of this compound lies in the expansion of its applications beyond its role as a simple intermediate. Its unique fluorinated structure is the key to its utility in both advanced medicinal chemistry and cutting-edge material science.
In medicinal chemistry, the compound's direct precursor, 2,4,5-Trifluorophenylacetic acid, is a critical building block for Sitagliptin, a widely used medication for treating type 2 diabetes. ossila.comgoogle.com This established link to a blockbuster drug underscores the pharmaceutical relevance of the 2,4,5-trifluorophenylacetate scaffold. Future research will likely focus on using this scaffold to synthesize new analogues of existing drugs or entirely new classes of bioactive molecules, leveraging the fluorine atoms to modulate properties like metabolic stability and binding affinity.
A highly promising and emerging application is in the field of material science, specifically in perovskite solar cells (PSCs). Research has shown that the parent compound, 2,4,5-Trifluorophenylacetic acid, can be used as a bifunctional additive to significantly improve the performance and stability of PSCs. ossila.com The carboxylic acid group interacts with the perovskite, passivating defects, while the hydrophobic trifluorobenzene moiety enhances moisture resistance. ossila.com This dual function leads to a notable increase in power conversion efficiency and operational longevity. ossila.com The strong electronegativity of fluorine helps to stabilize the perovskite lattice through hydrogen and ionic bonding. researchgate.nettue.nl The success of the parent acid strongly suggests that this compound and its derivatives could be explored for similar roles as interface layers or additives in next-generation solar cells and other optoelectronic devices.
| Field | Specific Application | Role of the Trifluorophenylacetate Moiety | Reported Findings (for parent acid) |
| Medicinal Chemistry | Intermediate for Sitagliptin synthesis. ossila.comgoogle.com | Provides the core trifluorinated aromatic structure essential for the drug's activity. | Established multi-step synthesis with an overall yield of ~65%. ossila.com |
| Material Science | Bifunctional additive in Perovskite Solar Cells (PSCs). ossila.com | The carboxylic acid group passivates defects; the fluorinated ring provides hydrophobicity. ossila.comresearchgate.net | Power conversion efficiency increased from 22.95% to 24.56%; device maintained 93.6% of initial efficiency after 3912 hours in air. ossila.com |
Q & A
Basic Question: What are the primary synthetic routes for Ethyl 2-(2,4,5-trifluorophenyl)acetate, and how do reaction conditions influence yield?
Answer:
this compound is typically synthesized via esterification of its parent acid, 2-(2,4,5-trifluorophenyl)acetic acid (CAS: 209995-38-0), using ethanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) . Alternative methods include nucleophilic substitution on fluorinated aromatic precursors, where reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and yield . For example, incomplete esterification due to steric hindrance from the trifluorophenyl group may require prolonged reflux (12–24 hours) to achieve >90% purity .
Advanced Question: How can conflicting NMR and X-ray diffraction data on molecular conformation be resolved for this compound?
Answer:
Discrepancies between solution-phase (NMR) and solid-state (XRD) data often arise from dynamic effects in solution versus rigid crystal packing. For this compound, XRD studies reveal a planar trifluorophenyl ring with a dihedral angle of 36.63° between the aromatic and ester groups, while NMR may suggest rotational flexibility around the C–O bond in solution . To resolve contradictions:
- Perform variable-temperature NMR to assess conformational dynamics.
- Compare DFT-optimized geometries with experimental XRD data (e.g., bond lengths: C–F ≈ 1.34 Å, C–O ≈ 1.45 Å) .
- Use NOESY to detect through-space interactions between the ethyl group and fluorine substituents .
Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity?
Answer:
- 1H/19F NMR : Identify fluorine coupling patterns (e.g., 2,4,5-trisubstituted phenyl groups show distinct splitting due to J₃,4 = 8–10 Hz and J₄,5 = 5–7 Hz) .
- GC-MS : Monitor esterification completeness (expected m/z: 228 [M+] for C₁₀H₉F₃O₂) .
- IR Spectroscopy : Confirm ester carbonyl stretch at 1740–1760 cm⁻¹ and absence of carboxylic acid O–H (~3000 cm⁻¹) .
Advanced Question: How does fluorination at the 2,4,5-positions influence the compound’s reactivity in nucleophilic acyl substitution?
Answer:
The electron-withdrawing fluorine substituents activate the carbonyl group toward nucleophilic attack but sterically hinder access to the reaction site. Key observations:
- Kinetic Studies : Hydrolysis rates in alkaline conditions (e.g., NaOH/EtOH) are 3× slower compared to non-fluorinated analogs due to reduced nucleophile accessibility .
- Substitution Selectivity : Fluorine at the 2-position directs nucleophiles to the 4- or 5-positions via inductive effects, confirmed by LC-MS tracking of byproducts .
- Computational Analysis : DFT calculations show a 15% increase in transition-state energy for SN2 mechanisms compared to non-fluorinated esters .
Basic Question: What are the recommended storage conditions to prevent degradation?
Answer:
- Store under inert gas (N₂/Ar) at –20°C to minimize hydrolysis.
- Use amber glass vials to avoid UV-induced radical reactions (fluorinated compounds are photosensitive) .
- Monitor purity via HPLC every 6 months; degradation products include 2-(2,4,5-trifluorophenyl)acetic acid (retention time: 4.2 min, C18 column) .
Advanced Question: What strategies optimize catalytic asymmetric synthesis of this compound for chiral intermediate applications?
Answer:
- Chiral Catalysts : Use Ru-BINAP complexes for enantioselective hydrogenation of α,β-unsaturated precursors (e.g., up to 92% ee achieved with 5 mol% catalyst loading) .
- Dynamic Kinetic Resolution : Employ lipases (e.g., CAL-B) in organic/aqueous biphasic systems to racemize and resolve enantiomers .
- Crystallization-Induced Asymmetry : Seed supersaturated solutions with enantiopure crystals to drive chiral purity (>99% ee) .
Advanced Question: How can computational modeling predict biological activity for drug-discovery applications?
Answer:
- Docking Studies : Simulate interactions with target enzymes (e.g., dipeptidyl peptidase-4 for diabetes therapeutics) using AutoDock Vina. The trifluorophenyl group shows strong hydrophobic binding to S2 pockets (ΔG ≈ –9.2 kcal/mol) .
- QSAR Models : Correlate logP (calculated: 2.8) with membrane permeability using Molinspiration-derived descriptors .
- MD Simulations : Assess stability of ester prodrugs in physiological conditions (e.g., half-life >6 hours in simulated gastric fluid) .
Basic Question: What safety precautions are required during handling?
Answer:
- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (LD₅₀ data unavailable; assume toxicity similar to fluorinated aromatics) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
- Waste Disposal : Incinerate at >1000°C to prevent fluorinated byproduct release .
Advanced Question: How do solvent effects influence reaction pathways in cross-coupling reactions?
Answer:
- Polar Protic Solvents (e.g., MeOH) : Favor SN1 mechanisms via carbocation stabilization, but increase hydrolysis risk .
- Aprotic Solvents (e.g., DMF) : Enhance nucleophilicity of coupling partners (e.g., Suzuki-Miyaura with Pd(PPh₃)₄; yield 65–78%) .
- Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions (e.g., decarboxylation) and improves atom economy (80–85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
